molecular formula C19H18BrN3OS B15109835 3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B15109835
M. Wt: 416.3 g/mol
InChI Key: MPDFQVPBBJKTSU-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer properties . The presence of the 1,2,4-triazole ring in the structure makes it an attractive candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazoles.

Scientific Research Applications

3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique optical and magnetic properties.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: .

    (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: .

    3-[(4-bromobenzyl)sulfanyl]-5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole: .

Uniqueness

3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl and phenoxymethyl groups enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C19H18BrN3OS

Molecular Weight

416.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C19H18BrN3OS/c1-2-12-23-18(13-24-17-6-4-3-5-7-17)21-22-19(23)25-14-15-8-10-16(20)11-9-15/h2-11H,1,12-14H2

InChI Key

MPDFQVPBBJKTSU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)COC3=CC=CC=C3

Origin of Product

United States

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